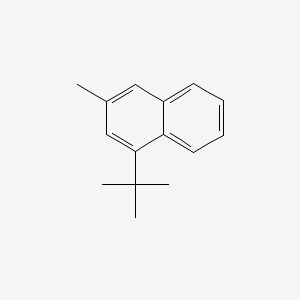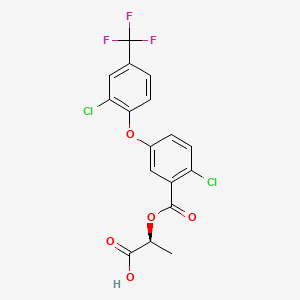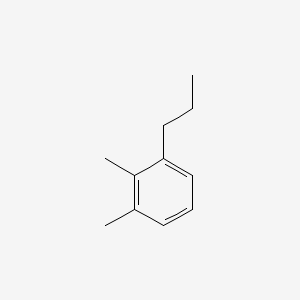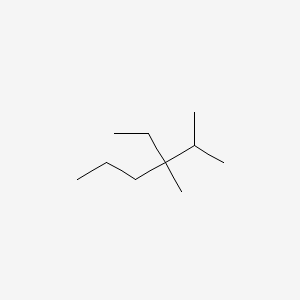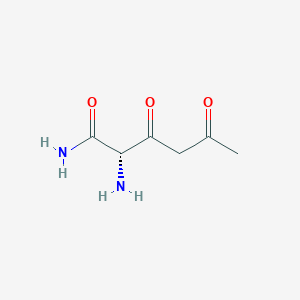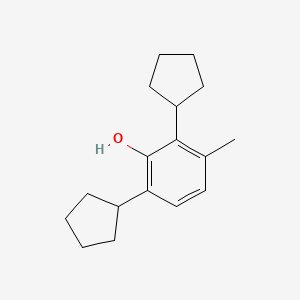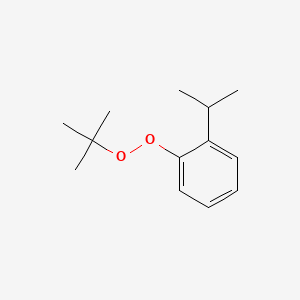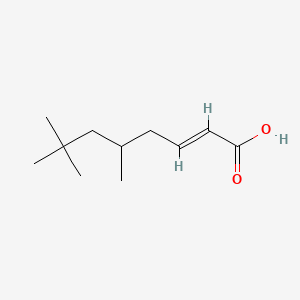
5,7,7-Trimethyloct-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,7-Trimethyloct-2-enoic acid is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.2753 g/mol . This compound is characterized by its unique structure, which includes a double bond at the second carbon and three methyl groups at the fifth and seventh positions of the octane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,7-Trimethyloct-2-enoic acid can be achieved through various organic synthesis methods. One common approach involves the use of Grignard reagents, which react with suitable precursors to form the desired product. The reaction typically requires anhydrous conditions and a controlled temperature to ensure the formation of the correct product.
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of catalysts to enhance the reaction rate and yield. The process is usually carried out in a controlled environment to maintain the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,7,7-Trimethyloct-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
5,7,7-Trimethyloct-2-enoic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,7,7-Trimethyloct-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
5,7,8-Trimethyl-1,4-benzoxazine: This compound shares structural similarities with 5,7,7-Trimethyloct-2-enoic acid and is known for its antioxidant properties.
5,7,8-Trimethyl-1,4-benzopyran: Another similar compound, which is a key component of vitamin E and exhibits significant biological activity.
Uniqueness
This compound is unique due to its specific structural features and the presence of three methyl groups at distinct positions. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Propiedades
Número CAS |
85187-12-8 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
(E)-5,7,7-trimethyloct-2-enoic acid |
InChI |
InChI=1S/C11H20O2/c1-9(8-11(2,3)4)6-5-7-10(12)13/h5,7,9H,6,8H2,1-4H3,(H,12,13)/b7-5+ |
Clave InChI |
PUKIIUAGWAFYPN-FNORWQNLSA-N |
SMILES isomérico |
CC(C/C=C/C(=O)O)CC(C)(C)C |
SMILES canónico |
CC(CC=CC(=O)O)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


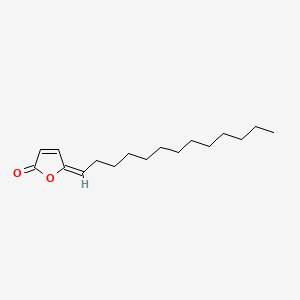
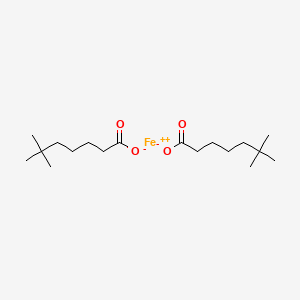
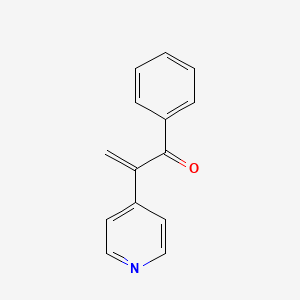
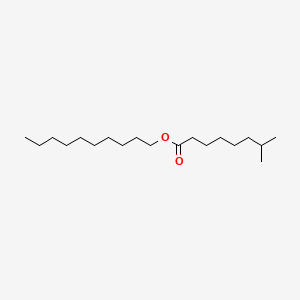
![2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B12650753.png)
